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Compound of Interest

Compound Name: 1,5-Dimethyl-2,4-dinitrobenzene

Cat. No.: B181259

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectral data for the
compound 1,5-Dimethyl-2,4-dinitrobenzene (also known as 4,6-Dinitro-m-xylene), CAS
Number 616-72-8. The information presented herein is essential for the unequivocal
identification, characterization, and quality control of this compound in research and
development settings. This document details its spectral signature through Nuclear Magnetic
Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), supported by
detailed experimental protocols and data analysis.

Compound Information
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Parameter Value

IUPAC Name 1,5-Dimethyl-2,4-dinitrobenzene
4,6-Dinitro-m-xylene, 1,3-Dimethyl-4,6-

Synonyms o
dinitrobenzene

CAS Number 616-72-8

Molecular Formula CsHsN204

Molecular Weight 196.16 g/mol

Chemical Structure

Spectral Data Summary

The following sections provide a detailed analysis of the NMR, IR, and MS spectral data for
1,5-Dimethyl-2,4-dinitrobenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a
compound. Due to the substitution pattern of 1,5-Dimethyl-2,4-dinitrobenzene, the molecule
possesses a plane of symmetry, which is reflected in its NMR spectra.

IH NMR Spectral Data
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The *H NMR spectrum of 1,5-Dimethyl-2,4-dinitrobenzene is characterized by two distinct
signals, corresponding to the aromatic protons and the methyl group protons.

Chemical Shift (3)

Multiplicity Integration Assignment
Ppm
Data not publicly ) ) ) )
] Predicted: Singlet Predicted: 2H Aromatic H (H-3, H-6)
available
Data not publicly ] ] )
Predicted: Singlet Predicted: 6H Methyl H (2 x -CH3)

available

13C NMR Spectral Data

The 3C NMR spectrum provides information on the carbon framework of the molecule. Due to
symmetry, fewer than eight signals are expected.

Chemical Shift (8) ppm Assignment

Data not publicly available Predicted: C-CHs

Data not publicly available Predicted: C-NO:2

Data not publicly available Predicted: C-H

Data not publicly available Predicted: Quaternary C

Note: While direct experimental *H and 3C NMR data from public databases is not readily
available, the predicted chemical shifts and multiplicities are based on established principles of
NMR spectroscopy and analysis of similar dinitroaromatic compounds.

Infrared (IR) Spectroscopy

The FT-IR spectrum of 1,5-Dimethyl-2,4-dinitrobenzene reveals characteristic absorption
bands corresponding to the functional groups present in the molecule, most notably the nitro
groups and the aromatic ring.[1]
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Wavenumber (cm~?) Intensity Assignment

~3100 Weak Aromatic C-H Stretch

~2950 Weak Aliphatic C-H Stretch (Methyl)
~1530 Strong Asymmetric NO2 Stretch
~1350 Strong Symmetric NO2 Stretch
~1600, ~1470 Medium-Weak Aromatic C=C Bending

~900 Medium C-N Stretch

~850 Medium-Strong Out-of-plane C-H Bending

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 1,5-Dimethyl-2,4-dinitrobenzene provides
information on the molecular weight and fragmentation pattern of the molecule.[2]

m/z Relative Intensity (%) Assignment

196 ~40 [M]* (Molecular lon)
179 100 [M-OH]*

150 ~15 [M-NO2]*

133 ~20 [M-NO2-OHJ*

103 ~30 [C7HsO]*

77 ~45 [CeHs]*

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectral data
presented.

NMR Spectroscopy
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Sample Preparation: A sample of 1,5-Dimethyl-2,4-dinitrobenzene (typically 5-10 mg for *H
NMR and 20-50 mg for 13C NMR) is dissolved in a deuterated solvent (e.g., CDCls, DMSO-
ds) in a5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an
internal standard (& = 0.00 ppm).

Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer (e.g., 300,
400, or 500 MHz).

'H NMR Acquisition: A standard pulse sequence is used to acquire the proton spectrum. Key
parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a
relaxation delay of 1-5 seconds, and a spectral width covering the expected chemical shift
range (typically 0-12 ppm).

13C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a
spectrum with singlets for each unique carbon. A larger number of scans and a longer
relaxation delay may be required compared to *H NMR due to the lower natural abundance
of the 13C isotope.

Infrared (IR) Spectroscopy|[1]

Sample Preparation: A solid sample of 1,5-Dimethyl-2,4-dinitrobenzene is prepared for
analysis. A common method is the KBr pellet technique, where a small amount of the sample
is finely ground with potassium bromide and pressed into a thin, transparent disk.
Alternatively, a diffuse reflectance accessory can be used with the neat solid.[1]

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer is used to record the
spectrum.[1]

Data Acquisition: The spectrum is typically recorded over the mid-IR range (4000-400 cm~1).
A background spectrum of the KBr pellet or the empty sample holder is first recorded and
subtracted from the sample spectrum. Multiple scans are co-added to improve the signal-to-
noise ratio. For the data presented, a Bruker Tensor 37 FT-IR with an external diffuse
reflectance accessory was used, with 2048 co-added scans at a spectral resolution of 4
cm~1[1]

Mass Spectrometry (MS)[2]
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o Sample Introduction: The sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC-MS). The sample is
vaporized in the ion source.

« lonization: Electron lonization (El) is a common method for this type of compound. The
vaporized sample is bombarded with a high-energy electron beam (typically 70 eV), causing
the molecules to ionize and fragment.

o Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-
charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: An electron multiplier or other detector records the abundance of each ion at a
specific m/z value, generating the mass spectrum.

Data Interpretation and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic characterization of
1,5-Dimethyl-2,4-dinitrobenzene.

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b181259?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181259?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sample Preparation

1,5-Dimethyl-2,4-dinitrobenzene

Spectroscopic Analysis

NMR Spectroscopy

(*H and 13C) IR Spectroscopy Mass Spectrometry

Data Acda

Chemical Shifts
Multiplicity
Coupling Constants

Absorption Bands Mass Spectrum
(Wavenumber, cm™1) (m/z vs. Intensity)

Confirm Structure
Identify Functional Groups
Determine Molecular Weight

Click to download full resolution via product page
Caption: Workflow for the spectroscopic characterization of 1,5-Dimethyl-2,4-dinitrobenzene.

This guide provides a foundational set of spectral data and methodologies for the
characterization of 1,5-Dimethyl-2,4-dinitrobenzene. For further in-depth analysis or specific
applications, it is recommended to consult primary literature and specialized spectroscopic
databases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. webbook.nist.gov [webbook.nist.gov]
e 2. 4,6-Dinitro-1,3-dimethyl-benzene [webbook.nist.gov]

 To cite this document: BenchChem. [Spectroscopic Characterization of 1,5-Dimethyl-2,4-
dinitrobenzene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b181259#1-5-dimethyl-2-4-dinitrobenzene-spectral-
data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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